molecular formula C5H13NOS B8088257 (R)-N,2-Dimethylpropane-2-sulfinamide

(R)-N,2-Dimethylpropane-2-sulfinamide

Cat. No.: B8088257
M. Wt: 135.23 g/mol
InChI Key: RQXUDOCAWHFOMD-MRVPVSSYSA-N
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Description

®-N,2-Dimethylpropane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in asymmetric synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,2-Dimethylpropane-2-sulfinamide typically involves the reaction of a sulfinyl chloride with a suitable amine. One common method is the reaction of ®-tert-butanesulfinyl chloride with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is often cooled to maintain a low temperature, which helps in achieving high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-N,2-Dimethylpropane-2-sulfinamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent quality and high efficiency. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-N,2-Dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide to corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace the sulfinyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfinamides depending on the nucleophile used.

Scientific Research Applications

®-N,2-Dimethylpropane-2-sulfinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals, polymers, and other specialty materials.

Mechanism of Action

The mechanism of action of ®-N,2-Dimethylpropane-2-sulfinamide involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions. The sulfinyl group can coordinate with metal catalysts or reactants, directing the formation of specific enantiomers. This property is particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial.

Comparison with Similar Compounds

Similar Compounds

    (S)-N,2-Dimethylpropane-2-sulfinamide: The enantiomer of the compound, with similar properties but opposite chirality.

    tert-Butanesulfinamide: Another sulfinamide compound used in asymmetric synthesis.

    N-Methyl-2-propanesulfinamide: A structurally related compound with different substituents.

Uniqueness

®-N,2-Dimethylpropane-2-sulfinamide is unique due to its specific chiral configuration, which makes it particularly effective in certain asymmetric synthesis applications. Its ability to influence the stereochemistry of reactions sets it apart from other similar compounds.

Properties

IUPAC Name

(R)-N,2-dimethylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-5(2,3)8(7)6-4/h6H,1-4H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXUDOCAWHFOMD-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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